SAR-Guided Optimization: 4-Chloro-7-methyl Substitution Pattern Enables Sub-Micromolar c-Met Kinase Inhibition
In a head-to-head comparison within a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, the 4-chloro-7-methyl substitution pattern was a critical determinant for achieving potent c-Met kinase inhibition. While the lead compound (unsubstituted at the 4 and 7 positions) exhibited baseline activity, the optimized analog 8c, which incorporates the 4-chloro-7-methyl motif on the pyrazolo[4,3-c]pyridine core, achieved an IC50 of 68 nM against c-Met kinase [1].
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | 68 nM (IC50) |
| Comparator Or Baseline | Lead Compound 1 (unsubstituted core) |
| Quantified Difference | Improved from baseline (exact IC50 of lead compound not provided, but was surpassed by nine derivatives) |
| Conditions | In vitro enzymatic assay against c-Met kinase |
Why This Matters
This data demonstrates that the 4-chloro-7-methyl substitution pattern is essential for achieving nanomolar potency against c-Met, a key oncology target, guiding procurement for kinase inhibitor development programs.
- [1] Liu, J., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. View Source
